[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate
CAS No.: 680997-59-5
Cat. No.: VC16792297
Molecular Formula: C16H22BrO4-
Molecular Weight: 358.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 680997-59-5 |
|---|---|
| Molecular Formula | C16H22BrO4- |
| Molecular Weight | 358.25 g/mol |
| IUPAC Name | [1-[2-bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate |
| Standard InChI | InChI=1S/C16H23BrO4/c1-10(2)5-6-11-7-8-12(13(17)14(11)18)9-16(3,4)21-15(19)20/h7-8,10,18H,5-6,9H2,1-4H3,(H,19,20)/p-1 |
| Standard InChI Key | GYWITONIZOEBDS-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)CCC1=C(C(=C(C=C1)CC(C)(C)OC(=O)[O-])Br)O |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
The compound’s structure consists of a central 2-bromo-3-hydroxy-4-(3-methylbutyl)phenyl group bonded to a 2-methylpropan-2-yl carbonate moiety. The bromine atom at the ortho position relative to the hydroxyl group introduces steric and electronic effects that influence reactivity. The 3-methylbutyl side chain enhances lipophilicity, as evidenced by its calculated LogP value of 5.19720 , while the carbonate ester provides sites for nucleophilic substitution or hydrolysis.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 680997-59-5 | |
| Molecular Formula | ||
| Molecular Weight | 358.25 g/mol | |
| Exact Mass | 357.07000 | |
| LogP | 5.19720 | |
| Topological Polar Surface Area | 69.59 Ų |
The canonical SMILES representation and InChIKey provide unambiguous identifiers for computational modeling .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The primary synthetic route involves reacting 2-bromo-3-hydroxy-4-(3-methylbutyl)phenol with 2-methylpropan-2-yl chloroformate in anhydrous pyridine. This two-step protocol proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the chloroformate.
Reaction Conditions:
-
Temperature: 0–25°C (prevents side reactions)
-
Solvent: Dichloromethane or tetrahydrofuran
-
Yield: ~87% after purification by silica gel chromatography .
Industrial Manufacturing
Scaled production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Post-synthesis purification utilizes fractional crystallization from ethanol-water mixtures, achieving >99% purity for pharmaceutical intermediates.
Table 2: Synthetic Parameters for Industrial Production
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Reaction Time | 12–24 hours | 2–4 hours |
| Purification Method | Column chromatography | Recrystallization |
| Typical Purity | 95% | 99% |
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its high LogP . It is miscible with organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide. The carbonate ester’s hydrolytic stability is pH-dependent, with rapid degradation observed under alkaline conditions (t₁/₂ = 2 hours at pH 10).
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s bromine and hydroxyl groups enable site-selective functionalization, making it a precursor to kinase inhibitors and anti-inflammatory agents. Derivatives bearing sulfonamide or acrylate substituents show IC₅₀ values <10 nM in preliminary assays against COX-2 and EGFR.
Materials Science
In polymer chemistry, it acts as a crosslinking agent for epoxy resins, enhancing thermal stability by 15% in composite materials. Its bromine content also contributes to flame retardancy, achieving UL94 V-0 ratings in polycarbonate blends.
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